2-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide
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Description
“2-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide” is a compound that contains a thiazole ring . Thiazole is an important heterocycle in the world of chemistry, with the ring consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .
Synthesis Analysis
The synthesis of compounds containing the thiazole ring has been a subject of research . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The replacement of NH2 group with substituted phenyl ring led to the evident increase in antibacterial activity of the synthesized thiazole derivatives against S. aureus and E. coli .Physical and Chemical Properties Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Mechanism of Action
Target of Action
The primary targets of the compound “2-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Thiazole derivatives, which this compound is a part of, are known to exhibit diverse biological activities . They can activate or inhibit biochemical pathways, enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities and can affect multiple biochemical pathways . They can reset physiological systems differently, leading to various therapeutic outcomes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. The compound’s impact on bioavailability is also unknown. Thiazole derivatives, in general, have been found in many biologically active compounds, suggesting they may have favorable pharmacokinetic properties .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antidiabetic, and antiviral effects . The exact effects of this specific compound would need further investigation.
Action Environment
It’s known that factors such as ph, temperature, and presence of other molecules can influence the action of similar compounds .
Future Directions
Properties
IUPAC Name |
2-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-20-12-4-2-3-5-13(12)22(18,19)16-11-6-8-17(10-11)14-15-7-9-21-14/h2-5,7,9,11,16H,6,8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTTXBNYLCTLJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NC2CCN(C2)C3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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